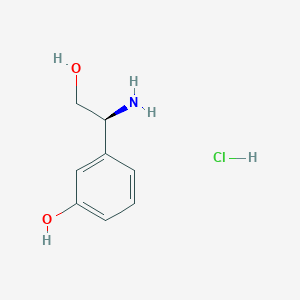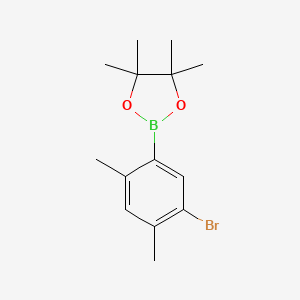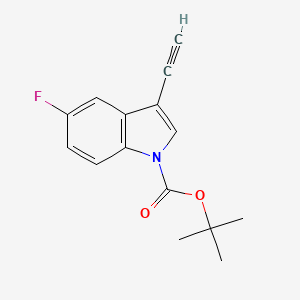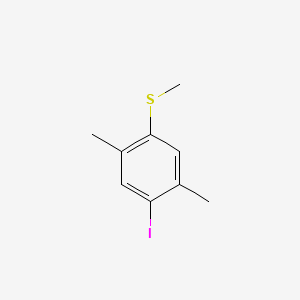![molecular formula C18H17N3O B14017814 N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide CAS No. 23071-56-9](/img/structure/B14017814.png)
N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide is an organic compound with a complex structure It is characterized by the presence of a dimethylamino group attached to a phenyl ring, a methylphenyl group, and a cyanide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 4-methylbenzyl cyanide under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The cyanide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride
- 4-(Dimethylamino)phenyldiphenylphosphine
Uniqueness
N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring precise chemical modifications and interactions.
Eigenschaften
CAS-Nummer |
23071-56-9 |
|---|---|
Molekularformel |
C18H17N3O |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C18H17N3O/c1-13-4-6-14(7-5-13)18(22)17(12-19)20-15-8-10-16(11-9-15)21(2)3/h4-11H,1-3H3 |
InChI-Schlüssel |
MUTPZFCENGNYKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C(=NC2=CC=C(C=C2)N(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-2-[(hydroxymethyl)amino]phenol](/img/structure/B14017732.png)





![ethyl 5-[(E)-2-ethoxycarbonylvinyl]-1H-pyrrole-2-carboxylate](/img/structure/B14017769.png)



![2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole](/img/structure/B14017791.png)
![2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14017792.png)

methanol](/img/structure/B14017817.png)
